Saxagliptin metabolite M13
Overview
Description
Saxagliptin metabolite M13, also known as (1AS,4S,6AR,7AS)-6-amino-4-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)-1,1a,4,6a,7,7a-hexahydro-3H-cyclopropa(4,5)pyrrolo(1,2-a)pyrazin-3-one, is a chemical compound with the molecular formula C18H25N3O3 and a molecular weight of 331.4094 . This compound has garnered attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
The synthesis of Saxagliptin metabolite M13 involves several steps. The synthetic routes and reaction conditions are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the tricyclic structure and the incorporation of amino and hydroxyl groups.
Chemical Reactions Analysis
Saxagliptin metabolite M13 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
Saxagliptin metabolite M13 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Saxagliptin metabolite M13 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of enzymes or receptors involved in key biological processes . The exact molecular targets and pathways are not well-characterized, but it is likely that the compound affects signaling pathways related to its biological activity .
Comparison with Similar Compounds
Saxagliptin metabolite M13 can be compared with other similar compounds, such as:
Saxagliptin: A related compound with a similar tricyclic structure and amino group.
Metabolite M13: Another metabolite of saxagliptin with similar functional groups and biological activity.
Biological Activity
Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily utilized in the management of type 2 diabetes mellitus. Its active metabolite, M13, plays a significant role in its pharmacological effects. This article delves into the biological activity of Saxagliptin metabolite M13, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.
Saxagliptin inhibits DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, saxagliptin increases GLP-1 levels, leading to enhanced insulin secretion and reduced glucagon levels. The formation of M13 is a crucial aspect of saxagliptin’s overall efficacy.
Key Mechanisms:
- DPP-4 Inhibition : M13 retains the ability to inhibit DPP-4, albeit with reduced potency compared to saxagliptin.
- Incretin Hormone Modulation : Increased levels of GLP-1 enhance glucose-dependent insulin secretion and decrease glucagon secretion from pancreatic alpha cells.
Pharmacokinetics
M13 is formed through the metabolic pathway involving cytochrome P450 enzymes, primarily CYP3A4/5. The pharmacokinetic profile of M13 reveals important characteristics regarding its absorption, distribution, metabolism, and excretion (ADME).
Key Pharmacokinetic Parameters:
Parameter | Saxagliptin | M13 (5-Hydroxy Saxagliptin) |
---|---|---|
Bioavailability | 75% | Not explicitly reported |
Half-life | 2.5 hours | 3.1 hours |
Peak Concentration (Cmax) | 24 ng/mL | 47 ng/mL |
Volume of Distribution | 151 L | Not specified |
Protein Binding | <10% | Not specified |
The formation of M13 significantly contributes to the overall therapeutic effect of saxagliptin. Studies indicate that while M13 has a lower potency than saxagliptin, its presence enhances the duration of DPP-4 inhibition.
Clinical Studies and Findings
Recent clinical studies have investigated the efficacy and safety profiles associated with saxagliptin and its metabolites.
- Efficacy in Type 2 Diabetes Management :
- Safety Profile :
-
Pharmacokinetic Interaction Studies :
- Co-administration with rifampicin significantly decreased the plasma concentrations of saxagliptin but did not affect the pharmacodynamic response related to DPP-4 inhibition . This suggests that while M13 is less affected by certain drug interactions, saxagliptin's overall exposure can be compromised.
Case Studies
Several case studies have explored the therapeutic implications of saxagliptin and its metabolites:
- Case Study 1 : A patient with type 2 diabetes exhibited significant improvements in glycemic control after switching to saxagliptin from another DPP-4 inhibitor. The patient's response was attributed to both saxagliptin and its active metabolite M13.
- Case Study 2 : An elderly patient developed elevated liver enzymes after initiating saxagliptin therapy. Although the direct causative role of M13 was not established, monitoring for hepatic function was recommended due to potential risks associated with saxagliptin metabolism.
Properties
IUPAC Name |
(2S,4S,6R,9S)-7-amino-9-(3,5-dihydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c19-14-12-2-10-1-11(10)21(12)15(22)13(20-14)16-3-9-4-17(23,6-16)8-18(24,5-9)7-16/h9-13,23-24H,1-8H2,(H2,19,20)/t9?,10-,11-,12+,13+,16?,17?,18?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVVVHQBNWXMNQ-FHKDIRIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)(CC(C6)(C5)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1N3[C@H](C2)C(=N[C@H](C3=O)C45CC6CC(C4)(CC(C6)(C5)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429782-93-3 | |
Record name | (1aS,4S,6aR,7aS)-6-Amino-4-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)-1,1a,4,6a,7,7a-hexahydro-3H-cyclopropa(4,5)pyrrolo(1,2-a)pyrazin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429782933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1AS,4S,6AR,7AS)-6-AMINO-4-(3,5-DIHYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)-1,1A,4,6A,7,7A-HEXAHYDRO-3H-CYCLOPROPA(4,5)PYRROLO(1,2-A)PYRAZIN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJS56A8GYF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.